N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
Description
N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a naphthalene core, a carboxamide group, and halogenated phenyl substituents.
Properties
IUPAC Name |
N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO2/c1-22(11-12-10-13(20)6-8-17(12)21)19(24)16-7-9-18(23)15-5-3-2-4-14(15)16/h2-6,8,10,16H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMHIFVLVYEODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)F)C(=O)C2CCC(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under basic conditions.
Halogenation of the Phenyl Ring: The phenyl ring is halogenated using reagents such as chlorine or fluorine gas, often in the presence of a catalyst or under specific reaction conditions to ensure selective substitution.
Final Coupling Reaction: The final step involves coupling the halogenated phenyl ring with the naphthalene core through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The halogenated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Pharmacology: Research focuses on the compound’s pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(5-chloro-2-fluorophenyl)methyl]-N-methyl-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl ring or naphthalene core.
Other halogenated carboxamides: Compounds with halogenated phenyl rings and carboxamide groups.
Uniqueness
This compound is unique due to its specific combination of halogenated phenyl substituents and naphthalene core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
